molecular formula C18H18F3N5O2 B14956870 [1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B14956870
M. Wt: 393.4 g/mol
InChI Key: FXDUJONGYPWPGB-UHFFFAOYSA-N
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Description

[1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety and a triazolopyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the methoxyethyl group via alkylation. The triazolopyrazine ring is then constructed through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the indole and triazolopyrazine moieties under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is explored for its applications in materials science. Its unique properties make it suitable for the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking a specific biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone apart is its unique combination of an indole and triazolopyrazine ring system. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18F3N5O2

Molecular Weight

393.4 g/mol

IUPAC Name

[1-(2-methoxyethyl)indol-2-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C18H18F3N5O2/c1-28-9-8-25-13-5-3-2-4-12(13)10-14(25)16(27)24-6-7-26-15(11-24)22-23-17(26)18(19,20)21/h2-5,10H,6-9,11H2,1H3

InChI Key

FXDUJONGYPWPGB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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